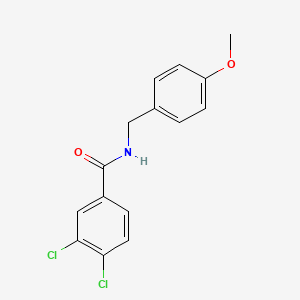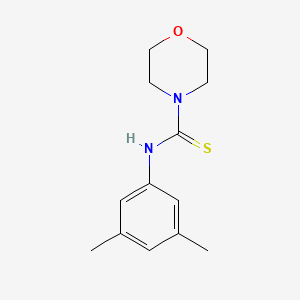![molecular formula C17H17N3O4 B5821481 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a derivative of carboximidamide, which is a class of compounds that has been studied for its biological activities.
Wirkmechanismus
The mechanism of action of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. It also induces apoptosis by activating the caspase pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide can inhibit the activity of a specific enzyme called histone deacetylase, which is involved in regulating gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and division. 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in vivo and its potential for use in treating inflammatory diseases. Further research is also needed to optimize its synthesis and improve its solubility.
Synthesemethoden
The synthesis of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzenecarboximidamide and 2-phenylbutyric acid chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-15(12-6-4-3-5-7-12)17(21)24-19-16(18)13-8-10-14(11-9-13)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCEAORJAXCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)




![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
